molecular formula C10H8BrNO2 B3305800 7-bromo-6-methoxyisoquinolin-1(2H)-one CAS No. 924271-34-1

7-bromo-6-methoxyisoquinolin-1(2H)-one

Cat. No.: B3305800
CAS No.: 924271-34-1
M. Wt: 254.08 g/mol
InChI Key: BIOCLYNSTMVCRB-UHFFFAOYSA-N
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Description

7-Bromo-6-methoxyisoquinolin-1(2H)-one (CAS 924271-34-1) is a brominated isoquinolinone derivative featuring a methoxy substituent at position 6 and a bromine atom at position 7 of the isoquinolinone core (Figure 1). Isoquinolinones are heterocyclic compounds with a fused benzene and pyridine ring system, where the lactam group (1(2H)-one) confers polarity and hydrogen-bonding capabilities. This compound is of interest in medicinal chemistry due to the bioactivity of isoquinolinone derivatives, which are prevalent in natural products and synthetic pharmaceuticals .

Properties

IUPAC Name

7-bromo-6-methoxy-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-9-4-6-2-3-12-10(13)7(6)5-8(9)11/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOCLYNSTMVCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CNC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101282557
Record name 7-Bromo-6-methoxy-1(2H)-isoquinolinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924271-34-1
Record name 7-Bromo-6-methoxy-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924271-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-6-methoxy-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101282557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-6-methoxyisoquinolin-1(2H)-one typically begins with a suitably substituted isoquinoline derivative. A common approach includes the bromination of 6-methoxyisoquinoline, followed by selective oxidation to introduce the ketone functionality. Reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane, with the reactions carried out under reflux conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound would likely focus on scalable processes, optimizing reaction conditions to ensure consistent quality and yield. Methods might include continuous flow synthesis techniques to maintain reaction parameters and enhance safety.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-methoxyisoquinolin-1(2H)-one can undergo a variety of reactions, including:

  • Oxidation: Further oxidation of the methoxy group.

  • Reduction: Reduction of the bromine or ketone groups.

  • Substitution: Nucleophilic substitution reactions at the bromine atom.

Common Reagents and Conditions

Reagents such as lithium aluminum hydride (LiAlH₄) for reductions or potassium permanganate (KMnO₄) for oxidations are common. Reactions are often performed in solvents like ethanol or acetic acid under controlled temperatures.

Major Products Formed

Key products can include derivatives with modified functional groups, potentially enhancing or modifying the compound’s bioactivity.

Scientific Research Applications

Chemistry

In chemistry, 7-bromo-6-methoxyisoquinolin-1(2H)-one serves as a building block for the synthesis of more complex molecules and materials.

Biology

Biological research leverages the compound for its interactions with various biological targets, studying its effects on cellular processes and pathways.

Medicine

Medicinal chemistry explores this compound for its therapeutic potential, investigating its efficacy in treating various conditions due to its structural uniqueness and biological activity.

Industry

In industrial applications, it can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals, taking advantage of its reactive bromine and methoxy groups for further modifications.

Mechanism of Action

The biological activity of 7-bromo-6-methoxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets, potentially binding to enzymes or receptors and modulating their activity. Its effects on cellular pathways are being explored to understand its potential therapeutic benefits.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The structural uniqueness of 7-bromo-6-methoxyisoquinolin-1(2H)-one lies in the positions of its substituents. Key analogs include:

6-Bromo-7-Methoxyisoquinolin-1(2H)-One (CAS 758710-73-5)
  • Structural Difference : Bromine and methoxy groups are swapped (Br at position 6, OMe at 7).
  • Molecular weight remains identical (254.08 g/mol), but differences in dipole moment and solubility are expected .
6-Bromo-3-Methylisoquinolin-1(2H)-One (CAS 872018-40-1)
  • Structural Difference : Methyl group at position 3 instead of methoxy at 4.
  • Impact : The absence of a methoxy group reduces hydrogen-bonding capacity, while the methyl group increases hydrophobicity. Molecular weight decreases to 238.08 g/mol .
3-(3-Bromobenzyl)isoquinolin-1(2H)-One
  • Structural Difference : A 3-bromobenzyl substituent replaces the methoxy group.
  • Impact : The bulky benzyl group enhances π-π stacking interactions, as observed in its crystal structure, which features N–H⋯O hydrogen bonds across symmetry centers .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound 924271-34-1 C₁₀H₈BrNO₂ 254.08 Br (C7), OMe (C6) High polarity due to OMe; H-bond donor/acceptor
6-Bromo-7-methoxyisoquinolin-1(2H)-one 758710-73-5 C₁₀H₈BrNO₂ 254.08 Br (C6), OMe (C7) Similar MW but distinct electronic effects
6-Bromo-3-methylisoquinolin-1(2H)-one 872018-40-1 C₁₀H₈BrNO 238.08 Br (C6), Me (C3) Reduced solubility; hydrophobic
3-(3-Bromobenzyl)isoquinolin-1(2H)-one - C₁₆H₁₂BrNO 330.18 Br (C3 of benzyl), benzyl (C3) Enhanced crystallinity; strong H-bonding

Biological Activity

7-Bromo-6-methoxyisoquinolin-1(2H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C10H8BrNO2, with a molecular weight of approximately 244.08 g/mol. The compound features a bromine atom and a methoxy group, which contribute to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various strains of bacteria, including multidrug-resistant Staphylococcus aureus (MRSA). This activity is attributed to its ability to inhibit key metabolic pathways in bacterial cells, potentially through enzyme inhibition and receptor binding mechanisms .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways. The presence of the methoxy group is believed to enhance its interaction with cellular targets, increasing its efficacy against cancer cells .

The biological effects of this compound are primarily mediated through:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, disrupting cellular functions.
  • Receptor Interaction : It can bind to specific receptors, modulating their activity and influencing signal transduction pathways.
  • Induction of Apoptosis : By affecting apoptotic signaling pathways, the compound promotes programmed cell death in cancer cells .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives of isoquinoline compounds, including this compound, and tested their antibacterial activities against MRSA. The results showed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against various Gram-positive bacteria. The structure-activity relationship (SAR) analysis indicated that modifications to the methoxy and bromo groups could enhance antibacterial potency .

Case Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, this compound was found to significantly reduce cell viability in a dose-dependent manner. The IC50 values for several cancer lines were determined, revealing values as low as 10 µM for certain aggressive types. Flow cytometry analysis confirmed that treatment with this compound resulted in increased early and late apoptotic cells compared to untreated controls.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus (MRSA)4 - 16 µg/mL
AnticancerHeLa Cells10 µM
AnticancerMCF-7 Cells15 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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